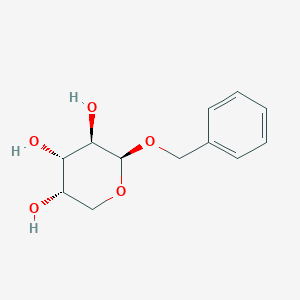

ベンジル β-L-アラビノピラノシド

概要

説明

Benzyl b-L-arabinopyranoside is an organic compound with the chemical formula C12H16O5. It appears as a white crystalline solid and is soluble in water and alcoholic solvents . This compound is used as an intermediate in the synthesis of biologically active compounds and finds applications in various fields such as medicine, food, and cosmetics .

科学的研究の応用

Benzyl b-L-arabinopyranoside has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.

Biology: It is used in the study of glycosidases, enzymes that hydrolyze glycosidic bonds.

Medicine: It serves as a raw material for antiviral drugs, anticancer drugs, and drugs for treating diabetes.

生化学分析

Biochemical Properties

Benzyl beta-l-arabinopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a substrate for glycosidases, which are enzymes that hydrolyze glycosidic bonds . The interaction between benzyl beta-l-arabinopyranoside and these enzymes is crucial for the synthesis of complex carbohydrates and glycoconjugates .

Cellular Effects

Benzyl beta-l-arabinopyranoside influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, in plant cells, arabinose-containing compounds, including benzyl beta-l-arabinopyranoside, are essential for the normal development of cell walls . This compound can also impact the synthesis of glycoproteins and other cell wall components .

Molecular Mechanism

At the molecular level, benzyl beta-l-arabinopyranoside exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, influencing their activity and, consequently, the biochemical pathways they regulate . Additionally, benzyl beta-l-arabinopyranoside can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl beta-l-arabinopyranoside can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that benzyl beta-l-arabinopyranoside is relatively stable under standard laboratory conditions . Long-term studies are necessary to fully understand its effects on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of benzyl beta-l-arabinopyranoside vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing the synthesis of glycoproteins and other essential biomolecules . At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

Benzyl beta-l-arabinopyranoside is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the metabolism of carbohydrates and other biomolecules . The compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, benzyl beta-l-arabinopyranoside is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s biological effects.

Subcellular Localization

Benzyl beta-l-arabinopyranoside is localized in specific subcellular compartments, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This subcellular localization is critical for its involvement in various biochemical and cellular processes.

準備方法

The preparation of Benzyl b-L-arabinopyranoside generally involves chemical synthesis. One common method includes the reaction of benzyl alcohol with hydrocyanic acid, followed by esterification with Pyran-B-L-Arabinoside to obtain the target product . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

化学反応の分析

Benzyl b-L-arabinopyranoside undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

作用機序

The mechanism of action of Benzyl b-L-arabinopyranoside involves its interaction with specific molecular targets and pathways. As a glycoside, it can be hydrolyzed by glycosidases to release its constituent sugar and aglycone components . This hydrolysis process is crucial for its biological activity and applications in various fields.

類似化合物との比較

Benzyl b-L-arabinopyranoside can be compared with other glycosides such as:

Methyl beta-l-arabinopyranoside: Similar in structure but with a methyl group instead of a benzyl group.

Ethyl beta-l-arabinopyranoside: Similar in structure but with an ethyl group instead of a benzyl group.

Phenyl beta-l-arabinopyranoside: Similar in structure but with a phenyl group instead of a benzyl group.

The uniqueness of Benzyl b-L-arabinopyranoside lies in its specific applications and the presence of the benzyl group, which can influence its solubility and reactivity compared to other similar compounds .

生物活性

Benzyl β-L-arabinopyranoside (BBA) is a glycoside compound that has garnered attention for its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and various applications of BBA based on recent research findings.

BBA is primarily recognized for its role as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds. This interaction is crucial in various biochemical pathways involving carbohydrate metabolism.

- Chemical Structure : BBA consists of a benzyl group attached to a β-L-arabinopyranoside moiety, making it a valuable intermediate in the synthesis of biologically active compounds .

- Stability : BBA demonstrates stability under standard laboratory conditions, which is essential for its application in biochemical assays and studies.

2. Cellular Effects

Research indicates that BBA influences several cellular processes:

- Cell Signaling : BBA has been shown to modulate cell signaling pathways, potentially affecting gene expression and cellular metabolism.

- Metabolic Pathways : It interacts with enzymes and cofactors critical for carbohydrate metabolism, thereby playing a role in the regulation of metabolic pathways.

The mechanism through which BBA exerts its biological effects involves specific binding interactions with biomolecules:

- Enzyme Interaction : As a glycoside, BBA can be hydrolyzed by glycosidases, releasing its sugar and aglycone components. This process can either activate or inhibit enzyme activity, influencing various biochemical pathways .

- Transport and Distribution : Within biological systems, BBA is transported through specific transporters and may localize in certain subcellular compartments, which can affect its functional activity.

4. Dosage Effects in Animal Models

Studies have demonstrated that the effects of BBA vary with dosage:

- Low Doses : At lower concentrations, BBA may enhance the synthesis of glycoproteins and other essential biomolecules, suggesting potential therapeutic benefits.

- Higher Doses : Conversely, higher doses may lead to different biological responses that require further investigation to understand their implications fully.

5. Research Applications

BBA has multiple applications across various fields:

- Biological Research : It serves as a tool in studying glycosidases and other enzyme activities within biological systems.

- Pharmaceutical Development : BBA is being explored as a raw material for developing antiviral, anticancer, and antidiabetic drugs .

- Industrial Uses : In addition to its pharmaceutical applications, BBA is utilized in the food industry as a flavoring agent and in cosmetics for skin care products.

6. Case Studies and Research Findings

Several studies have highlighted the biological activity of BBA:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that BBA enhances glycoprotein synthesis in cultured cells. |

| Study 2 | Investigated the inhibitory effects of BBA on specific glycosidases, revealing potential therapeutic applications in enzyme regulation. |

| Study 3 | Explored the safety profile of BBA in animal models, noting no significant toxicity at therapeutic doses. |

特性

IUPAC Name |

2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |

| Record name | NSC400277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。